Zolpidem 6-Carboxylic Acid Methyl Ester

概要

説明

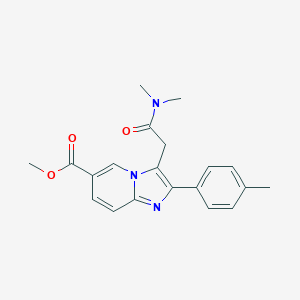

Zolpidem 6-Carboxylic Acid Methyl Ester is a metabolite of zolpidem, a widely used hypnotic drug for the treatment of insomnia. This compound is characterized by its molecular formula C20H21N3O3 and a molecular weight of 351.4 . It is a bioactive small molecule that plays a significant role in pharmaceutical toxicology research .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Zolpidem 6-Carboxylic Acid Methyl Ester involves a series of chemical reactions. One common method includes the cyclization reaction between a 2-aminopyridine and a suitable α-bromoacetophenone . Another approach involves the use of tert-butyl diazoacetate and copper powder in dry toluene . These reactions typically require precise control of temperature and reaction time to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound often employs microwave-assisted chemistry to enhance reaction efficiency and reduce processing time . This method utilizes inexpensive starting materials and provides superior performance in terms of yield and purity compared to conventional heating systems .

化学反応の分析

Types of Reactions

Zolpidem 6-Carboxylic Acid Methyl Ester undergoes various chemical reactions, including:

Reduction: Reduction reactions can be used to modify the functional groups on the compound, although specific conditions and reagents are required.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include copper powder, tert-butyl diazoacetate, and various catalysts such as CuI/BINOL . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents like dry toluene .

Major Products

The major products formed from these reactions include various carboxylic acid derivatives and substituted imidazopyridine compounds .

科学的研究の応用

Zolpidem 6-Carboxylic Acid Methyl Ester is extensively used in pharmaceutical toxicology research as a reference material for accurate data analysis . It is also employed in studies related to the metabolism and pharmacokinetics of zolpidem, helping to understand its biological effects and potential therapeutic applications . Additionally, this compound is used in the development of new synthetic routes and the optimization of existing ones for the production of zolpidem and its analogues .

作用機序

The mechanism of action of Zolpidem 6-Carboxylic Acid Methyl Ester involves its interaction with the γ-aminobutyric acid (GABA) receptors in the brain . By binding to the benzodiazepine-1 receptor site on the GABA receptors, it enhances the inhibitory effects of GABA, leading to increased chloride conductance, neuronal hyperpolarization, and a decrease in neuronal excitability . This results in sedative and hypnotic effects, similar to those of zolpidem .

類似化合物との比較

Similar Compounds

Zolpidem: The parent compound, used as a hypnotic drug.

Zolpidem Phenyl-4-Carboxylic Acid: Another major metabolite of zolpidem.

Oxozolpidem: A structurally similar compound with slight variations in functional groups.

Uniqueness

Zolpidem 6-Carboxylic Acid Methyl Ester is unique due to its specific structural modifications, which influence its metabolic pathway and pharmacokinetic properties. Unlike other similar compounds, it serves as a crucial reference material in toxicology research and provides insights into the metabolism of zolpidem .

生物活性

Zolpidem 6-Carboxylic Acid Methyl Ester (ZCA) is a significant metabolite of zolpidem, a non-benzodiazepine hypnotic primarily used for the treatment of insomnia. This article delves into the biological activity of ZCA, exploring its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Zolpidem and Its Metabolite

Zolpidem is known for its rapid onset of action and short half-life, typically around 2.4 hours in humans. It acts primarily by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to sedation and anxiolytic effects. ZCA, as a major urinary metabolite of zolpidem, retains some biological relevance in pharmacokinetic studies and toxicological assessments .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of zolpidem and its metabolites, including ZCA. Zolpidem has been shown to reduce oxidative stress by increasing the activity of endogenous antioxidant systems and scavenging reactive oxygen species (ROS). In silico studies suggest that zolpidem is an efficient radical scavenger, comparable to established antioxidants like melatonin .

Table 1: Antioxidant Activity of Zolpidem and Its Metabolites

| Compound | Mechanism of Action | Efficacy |

|---|---|---|

| Zolpidem | Scavenges ROS via HAT mechanism | Effective against multiple ROS |

| Zolpidem 6-Carboxylic Acid | Similar radical scavenging potential | Needs further investigation |

Neuroprotective Effects

Research indicates that zolpidem can exert neuroprotective effects in various models of oxidative damage. For instance, studies on rat models have demonstrated that zolpidem can reverse oxidative damage induced by antipsychotic medications such as haloperidol and chlorpromazine . This suggests a potential role for ZCA in mitigating neurodegenerative processes.

While specific mechanisms for ZCA are less well-defined compared to its parent compound, it is believed that it may similarly influence GABAergic transmission and exhibit antioxidant properties. The metabolic pathways leading to the formation of ZCA involve hydroxylation and carboxylation processes that modify the pharmacological profile of zolpidem .

Case Studies

- Detection in Toxicology : A study demonstrated a method for detecting ZCA in urine samples using gas chromatography-mass spectrometry (GC-MS). This method revealed that ZCA could be detected up to 72 hours after zolpidem ingestion, making it a useful marker in toxicological investigations related to drug-facilitated crimes .

- Patient Compliance Studies : In a cohort study examining chronic pain patients, urinary levels of ZCA were found to be significantly higher than those of zolpidem itself, suggesting that monitoring ZCA could provide better insights into patient compliance with zolpidem therapy .

Research Findings

Recent literature emphasizes the need for further research into the biological activities of ZCA:

- Antioxidant Mechanisms : The effectiveness of ZCA as a radical scavenger remains to be fully elucidated. Current findings suggest it may share similar mechanisms with its parent compound but require more direct studies .

- Clinical Implications : Understanding the pharmacokinetics and dynamics of ZCA could enhance therapeutic strategies for insomnia treatment and offer insights into its role in managing oxidative stress-related conditions.

特性

IUPAC Name |

methyl 3-[2-(dimethylamino)-2-oxoethyl]-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-13-5-7-14(8-6-13)19-16(11-18(24)22(2)3)23-12-15(20(25)26-4)9-10-17(23)21-19/h5-10,12H,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGUQNRCDQDKRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C(=O)OC)CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017586 | |

| Record name | Cycloechinulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917252-81-4, 143086-29-7 | |

| Record name | Methyl 3-[2-(dimethylamino)-2-oxoethyl]-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917252-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloechinulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。